molecular formula C8H17NO3 B3330144 Tert-butyl 2-[(2-hydroxyethyl)amino]acetate CAS No. 66937-71-1

Tert-butyl 2-[(2-hydroxyethyl)amino]acetate

Cat. No.: B3330144
CAS No.: 66937-71-1
M. Wt: 175.23 g/mol
InChI Key: JXBSKIRFSUEEEK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-hydroxyethyl)amino]acetate is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(2-hydroxyethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)6-9-4-5-10/h9-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBSKIRFSUEEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to Tert Butyl 2 2 Hydroxyethyl Amino Acetate

Alkylation Reactions in the Formation of the Glycinate (B8599266) Backbone

Alkylation reactions represent a direct and common method for constructing the N-substituted glycinate backbone of the target molecule. This typically involves the reaction of an amine with an activated acetate (B1210297) derivative.

Alkylation of 2-Aminoethanol with Tert-butyl Bromoacetate

A primary and straightforward route to tert-butyl 2-[(2-hydroxyethyl)amino]acetate is the direct N-alkylation of 2-aminoethanol with tert-butyl bromoacetate. This reaction is a classic example of a nucleophilic substitution where the amino group of 2-aminoethanol acts as the nucleophile, displacing the bromide from the electrophilic α-carbon of tert-butyl bromoacetate.

To prevent overalkylation, which can be a common side reaction with amines, reaction conditions must be carefully controlled. The reaction is typically carried out in a suitable solvent, such as dimethylacetamide, in the presence of a mild base to neutralize the hydrobromic acid generated during the reaction. The choice of base is critical; a non-nucleophilic base like sodium acetate is often employed to avoid competition with the amine nucleophile. Temperature control is also important to manage the exothermicity of the reaction and minimize side product formation.

Parameter Condition Rationale
Reactants 2-Aminoethanol, Tert-butyl bromoacetateNucleophile and electrophile for C-N bond formation.
Solvent Dimethylacetamide (DMA)Aprotic polar solvent to dissolve reactants.
Base Sodium AcetateNeutralizes HBr byproduct without competing as a nucleophile.
Temperature 20-25 °CControls reaction rate and minimizes side reactions.
Reaction Time ~60 hoursRequired for completion of the reaction.

This table is based on analogous alkylation reactions of amines with tert-butyl bromoacetate.

Reaction Between Methyl Acetate and Tert-butyl Bromoacetate in the Presence of 2-Aminoethanol

The proposed reaction involving methyl acetate, tert-butyl bromoacetate, and 2-aminoethanol to form the target compound is not a well-documented or standard synthetic route in chemical literature. Typically, methyl acetate is not sufficiently reactive to act as a direct precursor in this type of transformation under standard conditions. The more established and reliable method involves the direct alkylation of the amine with the halo-ester as described in the previous section.

Catalytic Approaches to Alkylation

To improve efficiency, yield, and selectivity, catalytic methods for N-alkylation have been developed. These approaches can offer milder reaction conditions and broader substrate scope. For the synthesis of N-substituted glycine (B1666218) tert-butyl esters, phase-transfer catalysis (PTC) is a notable strategy. In this method, a catalyst, often a quaternary ammonium salt, facilitates the transfer of the deprotonated amine (or a related nucleophile) from an aqueous or solid phase to an organic phase containing the alkylating agent. This allows the reaction to proceed smoothly at the interface of the two phases.

Another catalytic approach involves the use of transition metals. For instance, copper-catalyzed cross-coupling reactions have been employed for the N-alkylation of amines using various alkylating agents. These methods often proceed via the formation of a copper-amide intermediate, followed by reaction with the electrophile. Such catalytic systems can offer high selectivity and functional group tolerance.

Catalytic Method Catalyst Example Key Features
Phase-Transfer CatalysisQuaternary Ammonium SaltsBiphasic system, mild conditions, suitable for large-scale synthesis.
Copper-Catalyzed AlkylationCopper(II) AcetateAvoids overalkylation, suitable for base-sensitive substrates.

Esterification and Amide Bond Formation Routes in Analogous Structures

The synthesis of structurally analogous compounds, such as other amino acid esters and amides, provides insight into alternative synthetic strategies that could be adapted for this compound. These routes often involve the initial formation of an amino acid, followed by esterification and/or amide bond formation.

For instance, in the synthesis of tert-butyl esters of L-γ-methyleneglutamic acid amides, a common strategy begins with the esterification of a protected amino acid precursor. wuxibiology.com An acid-catalyzed reaction with tert-butyl acetate can be used to form the tert-butyl ester. wuxibiology.com Following esterification, the formation of an amide bond can be achieved using standard peptide coupling reagents. wuxibiology.com Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid, allowing it to react with an amine to form the amide bond. wuxibiology.com This two-step approach—esterification followed by amidation—is a cornerstone of peptide and amino acid derivative synthesis.

Protective Group Strategies for Amine and Hydroxyl Functionalities

In the synthesis of complex molecules with multiple functional groups, such as this compound, protecting group strategies are essential to ensure chemoselectivity. Both the secondary amine and the primary hydroxyl group in the target molecule or its precursors can undergo undesired side reactions.

Utilization of Boc Protecting Groups

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. organic-chemistry.orgchemistrysteps.com In the context of synthesizing the target compound or its analogs, the amine functionality of a precursor like 2-aminoethanol can be selectively protected using di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org

The protection of amino alcohols with Boc₂O is generally highly selective for the amino group over the hydroxyl group due to the higher nucleophilicity of the amine. organic-chemistry.org This reaction is typically carried out in the presence of a base, and various conditions have been developed to achieve high yields of the N-Boc protected product without significant formation of O-protected byproducts or cyclic carbamates (oxazolidinones). organic-chemistry.org

Reagent Conditions Outcome
Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaOH, Et₃N), Solvent (e.g., water, THF)Selective protection of the amine functionality. wikipedia.orgfishersci.co.uk
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Cleavage of the Boc group to reveal the free amine. chemistrysteps.com

The use of a Boc protecting group allows for subsequent modifications at the hydroxyl position, if necessary, before proceeding with the introduction of the tert-butyl acetate moiety. Following the desired transformations, the Boc group can be easily removed with a mild acid, such as trifluoroacetic acid (TFA), to yield the final product. chemistrysteps.com

Other Transient Protecting Group Chemistries

In the synthesis of N-substituted amino alcohols like this compound, the reactivity of both the amino and hydroxyl groups must be managed. While the primary synthetic route involves the direct N-alkylation of ethanolamine (B43304) with tert-butyl bromoacetate, transient protection of the hydroxyl group can be a strategic approach to prevent potential side reactions, such as O-alkylation.

Silyl ethers are a prominent class of transient protecting groups for alcohols due to their ease of installation and removal under mild conditions. For instance, the hydroxyl group of ethanolamine can be temporarily protected using a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl chloride (TMSCl) in the presence of a base. The resulting silyl ether is stable under the basic conditions typically employed for N-alkylation. Following the successful alkylation of the amine, the silyl protecting group can be readily cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under mild acidic conditions to regenerate the free hydroxyl group. This strategy ensures the chemoselective N-alkylation and can lead to higher purity of the desired product.

Another potential transient protecting group for the hydroxyl function is the tetrahydropyranyl (THP) ether. Formed by the acid-catalyzed reaction of the alcohol with dihydropyran, THP ethers are stable to a wide range of non-acidic reagents. After the N-alkylation step, the THP group can be removed with aqueous acid.

Stereoselective Synthetic Enhancements and Chiral Intermediate Formation

The structure of this compound is achiral. However, the principles of stereoselective synthesis can be applied to create chiral derivatives or to utilize chiral intermediates that may be beneficial in more complex syntheses. Chiral auxiliaries are a powerful tool in asymmetric synthesis. These are chiral compounds that are temporarily incorporated into a substrate to direct a subsequent reaction in a stereoselective manner.

For instance, a chiral auxiliary could be attached to the ethanolamine backbone to create a chiral intermediate. Subsequent N-alkylation with tert-butyl bromoacetate could then proceed with facial selectivity, leading to a diastereomerically enriched product. The chiral auxiliary can then be removed to yield a chiral, non-racemic N-substituted ethanolamine derivative. While not directly applicable to the synthesis of the achiral target compound itself, this methodology is crucial for producing its chiral analogs.

Furthermore, the synthesis could start from a chiral precursor. For example, enantiopure amino acids can serve as a source of chirality. Through a series of transformations, a chiral amino alcohol could be prepared and then subjected to N-alkylation to yield a stereochemically defined product.

Optimization of Reaction Parameters for Yield, Purity, and Scalability

The direct N-alkylation of ethanolamine with tert-butyl bromoacetate is the most common and direct route to this compound. The efficiency of this reaction is highly dependent on the careful control of various parameters.

Influence of Solvents and Bases on Reaction Efficiency

The choice of solvent and base is critical in the N-alkylation of amines to maximize the yield of the desired mono-alkylated product and minimize the formation of the di-alkylated byproduct.

Solvents: Aprotic polar solvents are generally preferred for this type of reaction as they can solvate the reactants and facilitate the substitution reaction without interfering with the nucleophilicity of the amine. Dimethylacetamide (DMA) has been shown to be an effective solvent for the N-alkylation of amines with tert-butyl bromoacetate orgsyn.org. Other suitable solvents include acetonitrile (B52724) and dimethylformamide (DMF). The use of these solvents helps to maintain a homogeneous reaction mixture and can influence the reaction rate.

Bases: A base is required to neutralize the hydrobromic acid that is formed during the reaction. The choice of base can significantly impact the reaction's selectivity and yield. A mild, non-nucleophilic base is often preferred to avoid competing reactions with the alkylating agent. Sodium acetate trihydrate has been successfully employed as a base in similar N-alkylation reactions orgsyn.org. Other inorganic bases such as potassium carbonate or sodium bicarbonate can also be used. The solubility of the base in the chosen solvent system is an important consideration to ensure its effective participation in the reaction.

SolventBaseGeneral Observations on Efficiency
Dimethylacetamide (DMA)Sodium Acetate TrihydrateEffective for promoting mono-N-alkylation with good yields reported in similar systems orgsyn.org.
AcetonitrilePotassium CarbonateA common combination for N-alkylation, offering good solubility for the base and promoting the reaction.
Dimethylformamide (DMF)Sodium BicarbonateA milder base option that can help to control the reaction and minimize side products.

Temperature and Time Control in Reaction Pathways

Temperature and reaction time are interconnected parameters that must be carefully optimized to achieve the desired outcome.

Temperature: The N-alkylation of ethanolamine with tert-butyl bromoacetate is typically conducted at a controlled temperature to favor the formation of the mono-alkylated product and prevent over-alkylation. Maintaining a temperature range of 20-25°C has been found to be beneficial for both yield and purity in analogous reactions orgsyn.org. Exceeding this temperature range can lead to an increase in the rate of the second alkylation, resulting in a higher proportion of the undesired di-alkylated product.

Time: The reaction time needs to be sufficient to allow for the complete consumption of the limiting reagent, which is typically the ethanolamine. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion and lower yields. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of byproducts. For a similar N-alkylation, a reaction time of 60 hours at 20-25°C was found to be optimal, with shorter times leading to a decrease in yield orgsyn.org.

Temperature (°C)Reaction Time (hours)Expected Impact on Yield and Purity
20-2560Optimal conditions for maximizing mono-alkylation yield and purity, based on analogous reactions orgsyn.org.
>30VariableIncreased rate of di-alkylation, leading to lower purity of the desired product orgsyn.org.
20-25<60Incomplete reaction, resulting in a lower yield of the product orgsyn.org.

Chemical Transformations and Mechanistic Investigations of Tert Butyl 2 2 Hydroxyethyl Amino Acetate

Hydrolytic Transformations of the Tert-butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids, known for its stability under neutral and basic conditions but susceptibility to cleavage under acidic conditions.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of tert-butyl 2-[(2-hydroxyethyl)amino]acetate proceeds through a mechanism distinct from that of primary or secondary esters. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to the steric hindrance of the tert-butyl group, nucleophilic attack by water at the carbonyl carbon is disfavored. Instead, the cleavage occurs via a unimolecular pathway involving the formation of a stable tert-butyl carbocation. nih.gov The protonated ester undergoes C-O bond cleavage to release N-(2-hydroxyethyl)glycine and the tert-butyl cation, which is subsequently neutralized by water to form tert-butanol (B103910) or can be eliminated to form isobutylene (B52900).

This selective deprotection is a valuable synthetic strategy, allowing for the unmasking of the carboxylic acid functionality without affecting other acid-sensitive groups that might be present in a more complex molecule. A variety of acids can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups in the substrate.

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Tert-butyl Esters

Acid Catalyst Solvent Temperature (°C) Comments
Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room Temperature Common and effective for Boc and t-butyl ester deprotection.
Hydrochloric acid (HCl) Dioxane or Ethyl Acetate (B1210297) Room Temperature Anhydrous conditions are often used.
Sulfuric acid (H₂SO₄) Dioxane Room Temperature A strong acid catalyst.

Base-Mediated Saponification

Base-mediated hydrolysis, or saponification, of esters is a fundamental reaction in organic chemistry. orgsyn.org For this compound, this reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt of N-(2-hydroxyethyl)glycine and tert-butanol. orgsyn.org The reaction is typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent to ensure solubility of the ester. medchemexpress.com

While tert-butyl esters are generally more resistant to saponification than their methyl or ethyl counterparts due to steric hindrance, the reaction can be driven to completion, often by using higher temperatures or a larger excess of the base. The final step of the reaction, the acid-base reaction between the liberated alkoxide and the carboxylic acid, is essentially irreversible and drives the equilibrium towards the products. orgsyn.org

Table 2: Typical Conditions for Base-Mediated Saponification of Esters

Base Solvent System Temperature (°C) General Observations
Sodium Hydroxide (NaOH) Methanol (B129727)/Water Room Temperature to Reflux A common and cost-effective choice. medchemexpress.com
Potassium Hydroxide (KOH) Ethanol (B145695)/Water Room Temperature to Reflux Often used interchangeably with NaOH.

Redox Reactions of Carbonyl and Hydroxyl Functional Groups

The presence of both an ester and a primary alcohol allows for selective redox transformations at either functional group.

Reduction of the Ester to the Corresponding Alcohol

The ester functionality of this compound can be reduced to a primary alcohol, yielding N-(2,3-dihydroxypropyl)ethanolamine. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the tert-butoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride reagent to the primary alcohol. google.com Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

It is noteworthy that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under standard conditions, which allows for the selective reduction of other functional groups, such as ketones or aldehydes, in the presence of the tert-butyl ester.

Table 3: Reagents for the Reduction of Esters to Primary Alcohols

Reducing Agent Solvent Key Features
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF Powerful, non-selective, requires anhydrous conditions. google.com

Oxidation of the Hydroxyl Group

The primary hydroxyl group in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding tert-butyl 2-[(2-oxoethyl)amino]acetate. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation are commonly employed for this purpose. scbt.com The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. mdpi.com These methods are known for their mildness and tolerance of other functional groups.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, affording tert-butyl 2-[(carboxymethyl)amino]acetate. Careful control of the reaction conditions is often necessary to avoid over-oxidation and potential side reactions.

Table 4: Common Oxidizing Agents for Primary Alcohols

Reagent(s) Product Notes
Pyridinium Chlorochromate (PCC) Aldehyde Mild oxidant, reaction performed in dichloromethane.
Swern Oxidation (DMSO, (COCl)₂, Et₃N) Aldehyde Mild conditions, avoids heavy metals. scbt.commdpi.com
Potassium Permanganate (KMnO₄) Carboxylic Acid Strong oxidant, often requires careful pH control.

Nucleophilic Substitution Reactions at the Amino and Hydroxyl Centers

Both the secondary amino group and the primary hydroxyl group in this compound are nucleophilic and can participate in substitution reactions.

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a good nucleophile. It can readily undergo N-alkylation with alkyl halides or other electrophilic alkylating agents to form tertiary amines. nih.gov Similarly, N-acylation can be achieved by reacting the amine with acyl chlorides or anhydrides to form the corresponding amide. The reactivity of the amine can be influenced by steric hindrance and the electronic nature of the substituents.

The primary hydroxyl group can also act as a nucleophile, particularly in the presence of a base to form an alkoxide. This allows for O-alkylation to form ethers or O-acylation to form esters. organic-chemistry.org The relative reactivity of the amino and hydroxyl groups towards a given electrophile will depend on the specific reaction conditions, such as the solvent and the nature of the base used. In many cases, selective protection of one group is necessary to achieve the desired transformation at the other center.

Table 5: Examples of Nucleophilic Substitution Reactions

Reaction Type Electrophile Functional Group Reacting Product Type
N-Alkylation Alkyl Halide (e.g., CH₃I) Amino Tertiary Amine
N-Acylation Acyl Chloride (e.g., CH₃COCl) Amino Amide
O-Alkylation Alkyl Halide (e.g., CH₃I) in the presence of a base Hydroxyl Ether

N-Alkylation and Acylation Reactions

The secondary amine in this compound is a nucleophilic center and is expected to readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. One common approach is the reaction with alkyl halides. However, a more contemporary and atom-economical method is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis, which utilizes alcohols as alkylating agents. This methodology has been successfully applied to the N-alkylation of α-amino acid esters. nih.gov In a typical reaction, a ruthenium or iridium catalyst facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the secondary amine of a molecule like this compound. The catalyst then facilitates the hydrogenation of the resulting iminium intermediate to yield the N-alkylated product, with water being the only byproduct. nih.gov

The reaction conditions for such transformations on analogous α-amino esters often involve heating in a suitable solvent in the presence of the catalyst. The choice of catalyst and reaction conditions can influence the selectivity and yield of the mono-alkylated product. nih.govresearchgate.net

N-Acylation: The acylation of the secondary amine can be readily accomplished using various acylating agents such as acyl chlorides, acid anhydrides, or activated esters. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the acid generated. Selective N-acylation of amino alcohols can be achieved with high efficiency. beilstein-journals.orggoogle.com For instance, the use of mixed anhydrides, formed in situ from a carboxylic acid and a sulfonyl chloride, has been shown to selectively acylate the amino group of amino alcohols. google.com Enzymatic methods, employing lipases, have also demonstrated high chemoselectivity for the N-acylation of ethanolamine (B43304), favoring the formation of the N-acylated product over the O-acylated one due to the higher nucleophilicity of the amino group. beilstein-journals.org

A summary of representative N-alkylation and N-acylation reactions on analogous compounds is presented in Table 1.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Analogous Amino Acid Esters and Amino Alcohols

Reaction Type Substrate Analogue Reagent Catalyst/Conditions Product Type Reference
N-Alkylation α-Amino acid ester Alcohol Ru or Ir catalyst, heat N-Alkyl amino acid ester nih.gov
N-Acylation Amino alcohol Carboxylic acid/Sulfonyl chloride Organic base N-Acyl amino alcohol google.com
N-Acylation Ethanolamine Fatty acid Lipase (Novozym® 435) N-Acyl ethanolamine beilstein-journals.org

O-Alkylation and Esterification of the Hydroxyl Group

The primary hydroxyl group in this compound provides another site for chemical modification, namely O-alkylation and O-esterification.

O-Alkylation: The formation of an ether linkage at the hydroxyl group can be achieved through Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of base is crucial to selectively deprotonate the hydroxyl group in the presence of the secondary amine. Alternatively, O-alkylation of N-protected hydroxylamines has been described using methanesulfonates of alcohols. organic-chemistry.org

O-Esterification: The hydroxyl group can be esterified using acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base or an acylation catalyst such as 4-(dimethylamino)pyridine (DMAP). The direct esterification with a carboxylic acid can be promoted by acid catalysts (Fischer esterification) or by using coupling agents that activate the carboxylic acid, such as carbodiimides (e.g., DCC) in the presence of DMAP. pearson.comcore.ac.uk The selective O-acylation of amino alcohols in the presence of an unprotected amino group can be challenging due to the higher nucleophilicity of the amine. However, under certain conditions, O-selective acylation can be achieved. researchgate.net

Table 2 summarizes general conditions for O-alkylation and O-esterification based on reactions with similar functional groups.

Table 2: General Conditions for O-Alkylation and O-Esterification

Reaction Type Reagent Catalyst/Conditions Product Type Reference
O-Alkylation Alkyl halide Base (e.g., NaH) Ether General Knowledge
O-Esterification Acyl chloride/anhydride Base (e.g., Pyridine, DMAP) Ester pearson.com
O-Esterification Carboxylic acid Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC/DMAP) Ester pearson.comcore.ac.uk

Derivatization Pathways for Molecular Modification and Functionalization

The presence of two distinct functional groups in this compound opens up numerous pathways for molecular modification and the synthesis of more complex derivatives.

One significant derivatization pathway involves the cyclization of N-(2-hydroxyethyl) amides to form 2-oxazolines. itu.edu.tr If the secondary amine of this compound is first acylated, the resulting N-acyl derivative could potentially undergo intramolecular cyclization to form a substituted piperazinone derivative.

Furthermore, the hydroxyl group can be derivatized to introduce a wide range of functionalities. For example, it can be converted to a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution, thereby introducing azides, thiols, or other functional moieties.

The combination of N- and O-functionalization allows for the synthesis of a diverse library of compounds. For instance, N-alkylation followed by O-acylation would yield N-alkyl-O-acyl derivatives. These derivatization strategies are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound to enhance its biological activity. The synthesis of various amide derivatives from ethyl glycinate (B8599266) showcases the utility of such building blocks in creating novel compounds. semanticscholar.org

Mechanistic Elucidation of Key Transformations

Due to the lack of specific studies on this compound, the mechanistic discussion is based on established mechanisms for similar reactions on analogous molecules.

Studies on Reaction Intermediates

N-Alkylation with Alcohols (Borrowing Hydrogen): Mechanistic studies on the iridium-catalyzed N-alkylation of amines with alcohols suggest a stepwise process. acs.org The catalytic cycle is generally believed to involve the following key intermediates:

Metal-alkoxide complex: Formed by the reaction of the catalyst with the alcohol.

Metal-hydride and aldehyde: The metal-alkoxide undergoes β-hydride elimination to generate a metal-hydride species and an aldehyde.

Iminium ion/Enamine: The aldehyde condenses with the amine to form an iminium ion or enamine intermediate.

N-alkylated product and regenerated catalyst: The metal-hydride reduces the iminium ion/enamine to the N-alkylated amine, regenerating the active catalyst. acs.orgresearchgate.net

N-Acylation: The N-acylation of amines with acyl chlorides or anhydrides proceeds through a nucleophilic acyl substitution mechanism. The key intermediate is a tetrahedral intermediate formed by the attack of the amine's lone pair on the carbonyl carbon of the acylating agent. This intermediate then collapses, expelling the leaving group (e.g., chloride or carboxylate) to form the amide.

Concurrent Esterification and N-Acetylation with Orthoesters: An interesting mechanistic pathway has been proposed for the reaction of amino acids with triethyl orthoacetate, leading to both N-acetylation and esterification. The proposed mechanism involves the initial reaction of the amino group to form an imidate ester, which then cyclizes to an oxazolidinone intermediate. Subsequent ring-opening of this intermediate by ethanol (formed in the first step) yields the final N-acetylated ester product. nih.gov

Transition State Analysis

Detailed transition state analysis for reactions involving this compound is not available. However, computational and experimental studies on related systems provide insights into the likely transition states.

For the iridium-catalyzed N-alkylation of amines with alcohols, kinetic studies, including isotope effects and Hammett studies, have been employed to probe the structure of the transition state of the rate-determining step. acs.org These studies can help determine whether the alcohol oxidation, imine formation, or imine reduction is rate-limiting and provide information about the charge distribution in the transition state.

In the case of N-acylation, the transition state for the formation of the tetrahedral intermediate is the key focus. The structure and energy of this transition state are influenced by the nature of the acylating agent, the amine, the solvent, and any catalysts employed. For enzymatic N-acylation, the transition state is stabilized by the enzyme's active site.

The proposed mechanism for concurrent esterification and N-acetylation with orthoesters suggests that the transition state for the initial formation of the imidate ester and the subsequent cyclization to the oxazolidinone are critical steps influencing the reaction outcome. nih.gov The stereochemical outcome of such reactions can provide valuable information about the transition state geometry.

Advanced Analytical and Structural Characterization of Tert Butyl 2 2 Hydroxyethyl Amino Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals and confirms the connectivity of the molecular fragments.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and splitting patterns (spin-spin coupling with neighboring protons). Based on the structure of Tert-butyl 2-[(2-hydroxyethyl)amino]acetate, five distinct proton signals are expected. The characteristic chemical shifts (δ) are predicted based on the electronic environment of the protons.

The most shielded protons are those of the tert-butyl group, which are expected to produce a sharp, intense singlet due to the nine equivalent protons and the absence of adjacent protons for coupling. The methylene (B1212753) protons of the ethyl group and the acetate (B1210297) group will appear as triplets and a singlet, respectively, in distinct regions of the spectrum, reflecting their proximity to electronegative nitrogen and oxygen atoms. The protons attached to the heteroatoms (NH and OH) may appear as broad singlets and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~ 1.45Singlet9H-C(CH ₃)₃
b~ 2.75Triplet2H-N-CH ₂-CH₂-OH
c~ 3.38Singlet2H-O-C(=O)-CH ₂-N-
d~ 3.60Triplet2H-N-CH₂-CH ₂-OH
eVariable (Broad)Singlet2H-NH - and -OH

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure produces a distinct signal. For this compound, six unique carbon signals are anticipated.

The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield. The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic shifts, as do the methylene carbons adjacent to the nitrogen and oxygen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

LabelChemical Shift (δ, ppm) (Predicted)Assignment
1~ 28.0-C(C H₃)₃
2~ 50.5-N-C H₂-CH₂-OH
3~ 52.0-O-C(=O)-C H₂-N-
4~ 60.5-N-CH₂-C H₂-OH
5~ 81.0-C (CH₃)₃
6~ 171.5-O-C (=O)-CH₂-N-

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a key COSY correlation would be observed between the two methylene groups of the hydroxyethyl (B10761427) fragment (-N-CH ₂-CH ₂-OH), confirming the ethyl chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. The HSQC spectrum would show correlations between the proton signals (b, c, d) and their corresponding carbon signals (2, 3, 4), and between the methyl protons (a) and the methyl carbon (1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different molecular fragments. Key HMBC correlations would include:

Correlation from the tert-butyl protons (a) to the quaternary carbon (5) and the ester carbonyl carbon (6), confirming the tert-butyl ester group.

Correlation from the acetate methylene protons (c) to the carbonyl carbon (6).

Correlations from the methylene protons (b and c) to the adjacent carbons, confirming the link between the acetate moiety and the hydroxyethylamino group.

Advanced Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information.

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. For this compound (MW = 175.12 g/mol ), the ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak for the protonated molecule. uni.lu Predicted data also suggests the formation of other common adducts. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound

AdductPredicted m/z
[M+H]⁺176.12813
[M+Na]⁺198.11007
[M+K]⁺214.08401
[M+NH₄]⁺193.15467

Analysis of the fragmentation patterns, often induced via collision-induced dissociation (CID), provides structural insights. A common fragmentation pathway for molecules containing a tert-butyl ester is the loss of isobutylene (B52900) (C₄H₈, 56 Da) through a McLafferty-type rearrangement, or the loss of the entire tert-butoxy (B1229062) group. doaj.orglibretexts.org Alpha-cleavage adjacent to the amine is also a characteristic fragmentation pathway. libretexts.org

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. The theoretical exact mass of the [M+H]⁺ ion of this compound (C₈H₁₈NO₃⁺) is 176.12812. uni.lu An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides unequivocal evidence for the molecular formula C₈H₁₇NO₃. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the compound would be vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. Following separation by the gas chromatograph, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that confirms the compound's identity and structure.

Potential volatile impurities that could be detected by GC-MS might include residual solvents from the synthesis process, such as ethanol (B145695) or isopropanol, or byproducts of the reaction, like unreacted starting materials. The high sensitivity of GC-MS allows for the detection of these impurities even at trace levels, ensuring the high purity of the final product.

Table 1: Hypothetical GC-MS Data for this compound

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound12.5116, 102, 57
Ethanol (impurity)3.231, 45
Isopropanol (impurity)4.145, 59

Infrared (IR) and Raman Spectroscopic Analysis of Characteristic Functional Groups

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound. These methods are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to the vibrations of their chemical bonds.

IR spectroscopy is particularly sensitive to polar bonds and would show characteristic absorption bands for the O-H group of the alcohol, the N-H group of the secondary amine, the C=O group of the ester, and the C-O bonds. Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and provides complementary information. The C-C and C-H bonds of the tert-butyl group, for instance, would be expected to show strong signals in the Raman spectrum.

Table 2: Characteristic IR and Raman Peaks for this compound

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
O-H (alcohol)3400-3200 (broad)3400-3200 (weak)
N-H (secondary amine)3350-3310 (sharp)3350-3310 (weak)
C-H (alkane)2980-28502980-2850 (strong)
C=O (ester)1750-1735 (strong)1750-1735 (weak)
C-O (ester)1250-1150Not prominent
C-N (amine)1250-1020Not prominent

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination

Analysis of Intramolecular Hydrogen Bonding

The crystal structure obtained from X-ray crystallography would be instrumental in identifying and characterizing any intramolecular hydrogen bonds. An intramolecular hydrogen bond could potentially form between the hydroxyl group's hydrogen atom and the nitrogen atom of the secondary amine, or the oxygen atom of the carbonyl group. The presence of such a bond would significantly influence the molecule's conformation, stabilizing a folded or cyclic-like structure. The analysis would involve measuring the distance between the hydrogen donor (O-H) and acceptor (N or O=C) atoms and the angle of the bond.

Crystal Packing and Intermolecular Interactions

Beyond the individual molecule, X-ray crystallography elucidates how molecules of this compound are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The hydroxyl and secondary amine groups are capable of forming intermolecular hydrogen bonds, which would likely play a dominant role in the crystal packing, leading to the formation of chains, sheets, or a three-dimensional network. Understanding these interactions is crucial as they influence the compound's physical properties, including its melting point, solubility, and stability.

Chromatographic Techniques for Purity Profiling, Reaction Monitoring, and Isolation Optimization

Chromatographic techniques are indispensable for the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds like this compound. In HPLC, the compound is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). A UV detector could be used for detection if the compound possesses a chromophore or if derivatization is performed. HPLC is highly effective for separating the target compound from non-volatile impurities and starting materials, allowing for accurate quantification of purity. The technique is also invaluable for monitoring the progress of a chemical reaction by analyzing samples at different time points to determine the consumption of reactants and the formation of the product. Furthermore, the data obtained from analytical HPLC can be used to optimize the conditions for preparative chromatography, which is used for the isolation and purification of the compound on a larger scale.

Table 3: Illustrative HPLC Method Parameters for this compound

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water (50:50)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used to separate mixtures, identify compounds, and determine their purity. In the analysis of "this compound," TLC would be employed as a rapid and cost-effective method to monitor reaction progress during its synthesis or to perform a preliminary purity assessment.

The separation on a TLC plate is based on the principle of differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or a mixture of solvents). The distance the compound travels up the plate relative to the solvent front is known as the retention factor (Rf value), which is a characteristic property for a specific compound under defined conditions.

A typical TLC analysis of "this compound" would involve dissolving a small sample of the compound in a suitable solvent, spotting it onto a TLC plate, and developing the plate in a chamber containing an appropriate mobile phase. The choice of the mobile phase would be crucial and would likely consist of a mixture of polar and non-polar solvents to achieve optimal separation. After development, the plate would be visualized, typically using a UV lamp if the compound is UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin (B49086) to reveal the spot corresponding to the compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more advanced high-pressure liquid chromatography technique that offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. UPLC would be the method of choice for the precise quantitative analysis and purity determination of "this compound."

In a UPLC analysis, a solution of the compound is injected into a column packed with sub-2 µm particles. The high pressure forces the mobile phase through the column, leading to the separation of the components in the sample. The time it takes for the analyte to pass through the column and be detected is known as the retention time, which is a highly reproducible characteristic for a given compound under specific chromatographic conditions.

A validated UPLC method for "this compound" would specify the column type (e.g., a C18 reversed-phase column), the composition and gradient of the mobile phase (often a mixture of acetonitrile or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid), the flow rate, the column temperature, and the detection wavelength (if using a UV detector).

Future Directions and Emerging Research Avenues in Tert Butyl 2 2 Hydroxyethyl Amino Acetate Chemistry

Development of Green and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of environmentally benign methods for synthesizing Tert-butyl 2-[(2-hydroxyethyl)amino]acetate and its analogs. Traditional synthetic routes often rely on solvents and reagents that are misaligned with the principles of green chemistry. solubilityofthings.com The focus will shift towards methodologies that enhance atom economy, reduce waste, and minimize energy consumption.

Key areas for exploration include:

Alternative Energy Sources: Techniques such as ultrasound-assisted niscpr.res.inresearchgate.netresearchgate.net and microwave-assisted synthesis mdpi.com are promising avenues. These methods can significantly accelerate reaction rates, often leading to higher yields and purity while reducing the need for harsh conditions and prolonged heating. niscpr.res.inmdpi.com For instance, the esterification of amino acids has been shown to be significantly accelerated by ultrasonic waves. niscpr.res.in

Biocatalysis: The use of enzymes, particularly lipases, for esterification reactions represents a highly sustainable approach. researchgate.net Enzymatic methods offer high selectivity under mild operating conditions, which reduces the formation of byproducts and simplifies purification. researchgate.net Research into enzymes capable of catalyzing the N-alkylation of ethanolamine (B43304) with a tert-butyl acetate (B1210297) precursor could lead to a completely biocatalytic route.

Greener Solvent Systems: A major goal will be to replace hazardous solvents like chlorinated hydrocarbons with more sustainable alternatives such as acetonitrile (B52724), water, or even solvent-free systems. jove.commdpi.com Modified Steglich esterification, for example, has been successfully performed in acetonitrile, a less hazardous solvent, eliminating the need for chromatographic purification. jove.com

Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as electromagnetic milling, offers a powerful green alternative. rsc.org This technique can facilitate reactions in the solid state, eliminating the need for solvents and often proceeding rapidly at ambient temperature without additional heating. rsc.orgacs.org

Exploration as a Component in Supramolecular Assemblies and Host-Guest Chemistry

The molecular structure of this compound is well-suited for investigations in supramolecular chemistry. The presence of hydrogen bond donors (N-H and O-H) and acceptors (C=O, O-H, and N-H) provides the necessary functionalities for forming non-covalent assemblies.

Future research could explore:

Self-Assembly: Investigating the ability of the molecule to form ordered structures, such as hydrogen-bonded chains, sheets, or cyclic oligomers, in the solid state or in non-polar solvents. The interplay between the bulky tert-butyl group and the flexible hydroxyethylamino chain could lead to novel supramolecular motifs.

Host-Guest Interactions: The compound could serve as a guest molecule for various macrocyclic hosts. The tert-butyl group is a classic binding motif for hosts like cyclodextrins and calixarenes, which could encapsulate this portion of the molecule. The polar hydroxyethylamino tail could then be exposed for further functionalization or interaction.

Anion and Cation Recognition: The secondary amine and hydroxyl group could be engineered into a binding pocket for specific ions. Protonation of the amine would create a cation that could be used in anion-binding studies, while the oxygen and nitrogen atoms could act as a chelating unit for metal cations.

Functional Supramolecular Materials: By derivatizing the hydroxyl or amine group with photoactive or electroactive moieties, it may be possible to create self-assembled systems that respond to external stimuli, leading to the development of sensors, switches, or responsive gels.

Innovative Applications in Non-Biological Material Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it an attractive monomer for polymer synthesis. quora.com This opens up avenues for creating novel polymers with tailored properties for non-biological applications.

Promising research directions include:

Initiator for Ring-Opening Polymerization (ROP): The primary hydroxyl group can act as an initiator for the ROP of cyclic monomers like lactide, caprolactone, and glycolide. acs.orgmdpi.com This would produce biodegradable polyesters (e.g., polylactide) with the tert-butyl 2-(amino)acetate moiety at one chain end, providing a site for further modification or influencing the polymer's properties.

Monomer for Step-Growth Polymerization: The compound can be used as an A-B type monomer in reactions with diepoxides to form poly(β-hydroxy amine)s. mdpi.com These polymers are known for their stimuli-responsive behavior and potential applications in drug delivery and gene therapy. It could also be incorporated as a comonomer in the synthesis of polyurethanes and polyesters to impart specific functionalities.

Surface Modification: The molecule can be used to modify the surfaces of materials. The amine or hydroxyl group can be grafted onto a surface, presenting the tert-butyl ester outwards. This could be used to control surface properties such as hydrophobicity or to provide a protected carboxylic acid group that can be deprotected later for further reactions.

Crosslinking Agent: After derivatization to introduce additional polymerizable groups, the molecule could serve as a crosslinker to create functional hydrogels or polymer networks. nih.gov The inherent functionalities could provide sites for drug conjugation or influence the mechanical properties of the resulting material.

Design of Highly Functionalized Derivatives for Advanced Chemical Tool Development

The reactive secondary amine and primary hydroxyl groups of this compound serve as convenient handles for chemical modification, enabling the design of a wide array of functionalized derivatives for use as chemical tools.

Future work in this area could focus on:

Fluorescent Probes: Attaching environmentally sensitive fluorophores to either the nitrogen or oxygen atom could create probes for studying biological systems or for use in high-throughput screening. Reagents like Dansyl-Cl and FMOC-Cl are well-suited for derivatizing amines to create fluorescent products. nih.gov

Bioconjugation Linkers: The molecule can be elaborated into a heterobifunctional linker. For example, the hydroxyl group could be converted into an azide (B81097) or alkyne for "click" chemistry, while the amine could be acylated with a group that reacts with proteins, such as an N-hydroxysuccinimide (NHS) ester. nih.gov

Affinity Probes and Capture Compounds: By attaching a known ligand or a reactive group for covalent labeling, derivatives could be used to identify and isolate protein targets. The tert-butyl ester can be hydrolyzed under acidic conditions to reveal a carboxylic acid, providing another point for conjugation.

Building Blocks for Combinatorial Libraries: The compound is an ideal starting point for creating libraries of small molecules. The amine can be functionalized through reductive amination or acylation, and the hydroxyl group can be esterified or etherified, allowing for the rapid generation of diverse structures for screening purposes. chimia.chresearchgate.net

Integration into Flow Chemistry and Automation for Enhanced Synthesis

The synthesis of this compound and its derivatives is highly amenable to modern production technologies like flow chemistry and automated synthesis. These approaches offer significant advantages over traditional batch processing, including improved safety, consistency, and scalability.

Future research will likely involve:

Development of Continuous Flow Processes: The nucleophilic substitution reaction between ethanolamine and a tert-butyl haloacetate precursor is a prime candidate for adaptation to a continuous flow reactor. researchgate.netacs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and fewer impurities. rsc.org The direct synthesis of tert-butyl esters has already been demonstrated to be more efficient and sustainable in flow microreactors compared to batch methods. rsc.orgamanote.com

Automated Synthesis Platforms: Leveraging automated synthesis labs can enable the high-throughput synthesis and screening of derivatives. nih.gov Such platforms can perform reactions, work-ups, and purifications in a parallel fashion, drastically accelerating the discovery of new molecules with desired properties. chimia.chresearchgate.net The synthesis of libraries of N-alkylated amino acid esters has been successfully automated, providing a blueprint for similar work with this compound. chimia.ch

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., IR, NMR, MS) into a flow setup would allow for continuous monitoring and rapid optimization of reaction conditions. This approach minimizes waste and development time.

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 2-[(2-hydroxyethyl)amino]acetate?

Answer:
A typical synthesis involves the alkylation of glycine derivatives with tert-butyl protecting groups. For example:

Stepwise Alkylation : React tert-butyl glycinate with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxyethylamino group .

Protection-Deprotection Strategy : Use tert-butyl esters to protect the carboxyl group during synthesis, followed by deprotection under acidic conditions (e.g., TFA) .

Solid-Phase Synthesis : Immobilize the glycine derivative on resin, perform alkylation, and cleave the product to obtain the final compound .

Key Validation : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and confirm purity by HPLC (>95% purity, C18 column, acetonitrile/water gradient).

Basic: How can the structure of this compound be confirmed?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • NMR :
    • ¹H NMR : Look for tert-butyl protons at δ ~1.4 ppm (9H, singlet) and hydroxyethyl signals at δ ~3.6–3.8 ppm (CH₂-OH) .
    • ¹³C NMR : Confirm the ester carbonyl at δ ~170 ppm and tertiary carbon of the tert-butyl group at δ ~28 ppm .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water. Refine the structure using SHELXL (R-factor <0.05) .

Note : Discrepancies in NMR shifts may arise from solvent polarity or hydrogen bonding; compare with computed spectra (DFT/B3LYP) .

Advanced: How to resolve low yields during the alkylation step of tert-butyl glycinate with 2-chloroethanol?

Answer:
Low yields often stem from competing side reactions (e.g., over-alkylation or hydrolysis). Optimize conditions as follows:

  • Base Selection : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce ester hydrolysis .
  • Solvent Optimization : Use polar aprotic solvents like DMSO to enhance nucleophilicity while minimizing water content .
  • Temperature Control : Perform reactions at 0–5°C to suppress side reactions, then gradually warm to room temperature .
  • Workup Strategy : Extract the product with dichloromethane (3×) and purify via flash chromatography (silica gel, EtOAc/hexane 3:7) .

Troubleshooting Tip : If the hydroxyethyl group is unstable, protect the hydroxyl with a TBS group before alkylation, then deprotect with TBAF .

Advanced: How to analyze contradictory LogP values reported for this compound?

Answer:
Discrepancies in LogP (e.g., experimental vs. computational) arise from measurement methods or impurities. Address this by:

Experimental Validation :

  • Use shake-flask method (octanol/water partitioning) under controlled pH (7.4) to measure LogP. Reported experimental values range from -0.95 to -0.60 .

Computational Adjustments :

  • Apply correction factors in software like MarvinSuite or ACD/Labs to account for ionization (pKa ~3.5 for the carboxyl group) .

Impurity Screening :

  • Analyze samples via LC-MS to detect hydrolyzed byproducts (e.g., free glycine derivatives), which skew LogP .

Example : A study reported LogP = -0.95 via shake-flask but -0.30 computationally; the difference was traced to partial ionization in aqueous phase .

Basic: What are the recommended storage conditions for this compound?

Answer:
Store the compound under inert atmosphere (N₂ or Ar) at -20°C in amber vials to prevent:

  • Hydrolysis : Moisture degrades the tert-butyl ester; use molecular sieves in storage containers .
  • Oxidation : The hydroxyethyl group is prone to oxidation; add BHT (0.1% w/w) as a stabilizer .

Stability Data : Shelf life >2 years under optimal conditions; monitor via annual HPLC analysis .

Advanced: How to address challenges in crystallizing this compound for X-ray studies?

Answer:
Crystallization difficulties often arise from conformational flexibility. Mitigate this by:

  • Solvent Screening : Test mixtures of ethanol/water (7:3) or acetonitrile/toluene (1:1) for slow evaporation .
  • Seeding : Introduce microcrystals from a saturated solution to induce nucleation .
  • Temperature Gradients : Cool from 40°C to 4°C over 48 hours to promote ordered crystal growth .

Case Study : A related tert-butyl ester required 15 solvent trials before successful crystallization in ethyl acetate/hexane .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:
Combine orthogonal methods:

  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/0.1% TFA in water (gradient: 20%→80% over 20 min) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 218.1 (calculated) .
  • Elemental Analysis : Acceptable C, H, N ranges: C 54.5–55.5%, H 8.5–9.5%, N 5.5–6.5% .

Note : Purity ≥98% is required for reproducible biological assays .

Advanced: How to interpret conflicting toxicity data for this compound in ecological studies?

Answer:
Limited toxicity data (e.g., EC50 values) may stem from unstandardized testing protocols. Resolve discrepancies by:

  • Standardized Assays : Follow OECD guidelines (e.g., OECD 201 for algal toxicity) with controls for ester hydrolysis .
  • Metabolite Analysis : Test degradation products (e.g., glycine derivatives) using LC-MS to identify toxic species .
  • Species Sensitivity : Compare results across multiple models (e.g., Daphnia magna vs. zebrafish) to assess ecological risk .

Example : A study found 72-h EC50 = 10 mg/L for algae but no toxicity in fish, suggesting species-specific effects .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risk: H315/H319) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors (STOT SE 3: H335) .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with vermiculite .

First Aid : For skin contact, rinse with water for 15 min; seek medical attention if irritation persists .

Advanced: How to optimize reaction conditions for scaling up synthesis while maintaining enantiopurity?

Answer:

  • Catalyst Screening : Use chiral catalysts (e.g., BINAP-Pd complexes) to retain enantiopurity during alkylation .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust parameters in real time .
  • Purification at Scale : Replace column chromatography with recrystallization (solvent: tert-butyl methyl ether) to reduce costs .

Case Study : A scaled-up batch (500 g) achieved 92% yield and >99% ee using BINAP-Pd and PAT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.